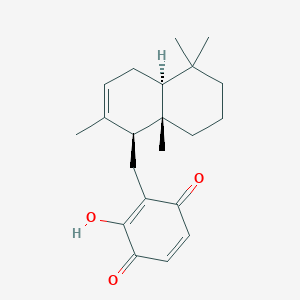

21-Hydroxy-ent-isozonarone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

21-Hydroxy-ent-isozonarone, also known as this compound, is a useful research compound. Its molecular formula is C21H28O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing 21-Hydroxy-ent-isozonarone, and how do they resolve structural ambiguities?

- Methodology : Use NMR (¹H, ¹³C, and 2D experiments like COSY and HSQC) and high-resolution mass spectrometry (HRMS) to confirm the molecular framework and functional groups. Compare data with structurally related compounds (e.g., 20-O-Acetyl-21-hydroxy-ent-isozonarol) to validate stereochemical assignments . X-ray crystallography is recommended for absolute configuration determination if crystallizable derivatives are synthesized .

Q. What synthetic routes are commonly employed to produce this compound in laboratory settings?

- Methodology : Semi-synthetic pathways from biosynthetically accessible precursors (e.g., zonarol derivatives) are preferred. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield and selectivity. Monitor reactions via TLC or HPLC and validate purity using reversed-phase chromatography .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies using HPLC or LC-MS to track degradation products. Employ factorial design to test pH (3–9) and temperature (4°C–60°C) variables. Compare degradation kinetics with structurally similar marine sesquiterpenes to identify labile functional groups .

Advanced Research Questions

Q. How can contradictions in bioactivity data (e.g., conflicting IC₅₀ values across studies) be systematically resolved?

- Methodology : Perform meta-analysis of published datasets, focusing on variables like assay type (e.g., cell-free vs. cell-based), solvent systems, and purity thresholds (>95%). Use statistical tools (e.g., ANOVA) to isolate confounding factors and validate findings via orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics simulations (GROMACS) to predict binding modes and free energy landscapes. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Q. How can researchers design a structure-activity relationship (SAR) study to identify critical functional groups for bioactivity?

- Methodology : Synthesize analogues with systematic modifications (e.g., acetylation of hydroxyl groups, side-chain truncation). Test derivatives in parallel assays (e.g., antimicrobial, anti-inflammatory) and apply multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices (e.g., plasma or tissue)?

- Methodology : Develop a validated LC-MS/MS protocol with isotope-labeled internal standards (e.g., deuterated analogs). Optimize extraction methods (SPE or LLE) to minimize matrix effects and achieve detection limits <1 ng/mL .

Q. How can stereochemical inconsistencies in synthetic batches be detected and corrected?

- Methodology : Use chiral HPLC or capillary electrophoresis to separate enantiomers. Compare optical rotation values with natural isolates. If discrepancies persist, revise synthetic steps (e.g., asymmetric catalysis) to enhance enantiomeric excess .

Q. Methodological Frameworks

Q. What criteria (e.g., FINER) should guide the formulation of research questions on this compound’s mechanism of action?

- Framework : Ensure questions are Feasible (e.g., accessible assays), Interesting (address knowledge gaps), Novel (e.g., unexplored signaling pathways), Ethical (use validated cell lines), and Relevant (link to disease models like cancer or inflammation) .

Q. How can researchers integrate contradictory data into a coherent theoretical model?

- Approach : Apply abductive reasoning to reconcile anomalies. For example, if bioactivity varies by cell type, hypothesize tissue-specific metabolism or receptor isoform expression. Validate via gene knockout or metabolomic profiling .

Q. Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

- Guidance : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Report confidence intervals and assess goodness-of-fit (R²). For heterogeneous data, apply mixed-effects models .

Q. How should researchers address potential biases in bioassay data (e.g., solvent cytotoxicity)?

- Mitigation : Include solvent-only controls in all assays. Normalize activity data to control viability and perform dose-range finding studies to exclude solvent-mediated effects .

Propiedades

Fórmula molecular |

C21H28O3 |

|---|---|

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

2-[[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]methyl]-3-hydroxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O3/c1-13-6-9-18-20(2,3)10-5-11-21(18,4)15(13)12-14-16(22)7-8-17(23)19(14)24/h6-8,15,18,24H,5,9-12H2,1-4H3/t15-,18-,21+/m0/s1 |

Clave InChI |

BTWPUBRFEZFSGY-UQASEVPWSA-N |

SMILES isomérico |

CC1=CC[C@@H]2[C@@]([C@H]1CC3=C(C(=O)C=CC3=O)O)(CCCC2(C)C)C |

SMILES canónico |

CC1=CCC2C(CCCC2(C1CC3=C(C(=O)C=CC3=O)O)C)(C)C |

Sinónimos |

21-hydroxy-ent-isozonarone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.